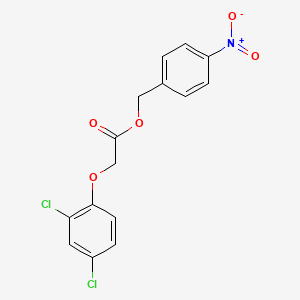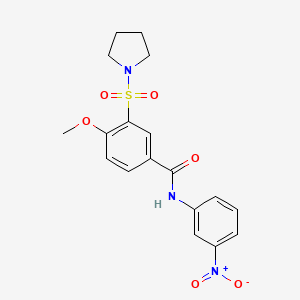
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema and hypertension. Furosemide has been widely used in the medical field for over 50 years due to its effectiveness in treating conditions such as congestive heart failure, liver cirrhosis, and kidney disease.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has been extensively studied in the scientific community for its diuretic properties and its ability to treat various medical conditions. This compound has been used in research to study the effects of diuretics on blood pressure, renal function, and electrolyte balance. This compound has also been used in research to study the effects of diuretics on the heart and cardiovascular system.
Mécanisme D'action
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. This compound also inhibits the reabsorption of calcium and magnesium, leading to an increase in their excretion.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound causes a decrease in plasma volume, which leads to a decrease in blood pressure. This compound also increases the excretion of sodium, chloride, calcium, and magnesium, which can lead to electrolyte imbalances. This compound can also cause an increase in the excretion of uric acid, which can lead to gout.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several advantages for lab experiments. This compound is a well-known and widely used diuretic, which makes it easy to obtain and use in experiments. This compound is also effective in inducing diuresis, which makes it useful in experiments that require the manipulation of fluid balance. However, this compound has some limitations for lab experiments. This compound can cause electrolyte imbalances, which can be difficult to control in experiments. This compound can also cause changes in blood pressure, which can affect the outcome of experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide. One area of research is the development of new diuretics that are more effective and have fewer side effects than this compound. Another area of research is the study of the long-term effects of this compound on the body, including its effects on cardiovascular health and kidney function. Additionally, research on the use of this compound in combination with other drugs for the treatment of various medical conditions is an area of interest.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-27(24,20-13-16-9-5-11-25-16)17-10-4-8-15(12-17)19-22-21-18(26-19)14-6-2-1-3-7-14/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMNSTVFVJCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541899.png)
![N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3541904.png)


![3,4-dichlorobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3541919.png)
![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B3541927.png)

![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}-1H-1,2,3-benzotriazole](/img/structure/B3541949.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-4-bromo-N-phenylbenzamide](/img/structure/B3541952.png)
![3-allyl-5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541957.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3541974.png)
![4-chloro-3-methylphenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3541990.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3541993.png)